molecular formula C10H10BrN B1443537 1h-Indole,7-bromo-3-ethyl- CAS No. 1360962-55-5

1h-Indole,7-bromo-3-ethyl-

Cat. No. B1443537
M. Wt: 224.1 g/mol
InChI Key: CETFHURNGAWMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are important types of molecules and natural products. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse . The structure of these compounds can be analyzed using various techniques, but specific details about the molecular structure of “1h-Indole,7-bromo-3-ethyl-” were not found in the retrieved papers.

Scientific Research Applications

Anticancer Applications

  • Glutathione S-transferase Isozymes Inhibition: 1h-Indole,7-bromo-3-ethyl- (BEI) has shown promising glutathione S-transferase isozymes inhibition, suggesting potential for designing new anticancer agents that could offer advantages over current drugs (Yılmaz et al., 2020).
  • Antiproliferative Properties: Various derivatives of 1H-indole have demonstrated significant antiproliferative activity towards cancer cell lines, indicating their potential in cancer treatment (Fawzy et al., 2018).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Studies have shown that certain indole derivatives, including those similar to 1h-Indole,7-bromo-3-ethyl-, exhibit high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).

Chemical Synthesis Applications

  • Efficient Catalysts in Synthesis: Compounds related to 1h-Indole,7-bromo-3-ethyl- have been used as efficient catalysts in the synthesis of 3-substituted indoles under solid-state conditions, highlighting their utility in chemical synthesis (Ghorbani‐Vaghei et al., 2014).
  • Formation of Novel Scaffolds: Indole derivatives, including 1h-Indole,7-bromo-3-ethyl-, have been used in the formation of new chemical structures with potential pharmacological applications (Nazir et al., 2018).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules . This suggests that “1h-Indole,7-bromo-3-ethyl-” and similar compounds could have promising future applications in various fields, including medicine and biology.

properties

IUPAC Name

7-bromo-3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETFHURNGAWMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-ethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1h-Indole,7-bromo-3-ethyl-
Reactant of Route 2
1h-Indole,7-bromo-3-ethyl-
Reactant of Route 3
Reactant of Route 3
1h-Indole,7-bromo-3-ethyl-
Reactant of Route 4
Reactant of Route 4
1h-Indole,7-bromo-3-ethyl-
Reactant of Route 5
Reactant of Route 5
1h-Indole,7-bromo-3-ethyl-
Reactant of Route 6
Reactant of Route 6
1h-Indole,7-bromo-3-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.